molecular formula C16H15N3OS2 B2732569 N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 503432-69-7

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2732569
CAS No.: 503432-69-7
M. Wt: 329.44
InChI Key: PNCCJLOSDKZVKA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidine ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothienopyrimidines, and substituted thioethers.

Scientific Research Applications

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific thioether linkage and the presence of the dimethylamino group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives.

Properties

IUPAC Name

N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19(2)14(20)9-21-15-12-8-13(11-6-4-3-5-7-11)22-16(12)18-10-17-15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCJLOSDKZVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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